molecular formula C25H26FN5O3 B1666247 Unii-1T5080ocpw CAS No. 1033748-95-6

Unii-1T5080ocpw

Cat. No.: B1666247
CAS No.: 1033748-95-6
M. Wt: 463.5 g/mol
InChI Key: JYJKOWWSKTWAJA-RTWAWAEBSA-N
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Preparation Methods

The synthetic route for AZD-9742 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Chemical Reactions Analysis

AZD-9742 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Mechanism of Action

AZD-9742 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, AZD-9742 prevents bacterial DNA replication, leading to cell death. The molecular targets of AZD-9742 are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

AZD-9742 is similar to other bacterial DNA gyrase and topoisomerase IV inhibitors, such as ciprofloxacin and levofloxacin. AZD-9742 is unique in its specific chemical structure and the particular way it interacts with its target enzymes. Similar compounds include:

Properties

CAS No.

1033748-95-6

Molecular Formula

C25H26FN5O3

Molecular Weight

463.5 g/mol

IUPAC Name

1-[2-[(3R,4S)-4-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-3-fluoropiperidin-1-yl]ethyl]-2-oxoquinoline-7-carbonitrile

InChI

InChI=1S/C25H26FN5O3/c26-20-16-30(7-8-31-22-11-17(13-27)1-2-18(22)3-4-25(31)32)6-5-21(20)29-14-19-12-23-24(15-28-19)34-10-9-33-23/h1-4,11-12,15,20-21,29H,5-10,14,16H2/t20-,21+/m1/s1

InChI Key

JYJKOWWSKTWAJA-RTWAWAEBSA-N

SMILES

C1CN(CC(C1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N

Isomeric SMILES

C1CN(C[C@H]([C@H]1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N

Canonical SMILES

C1CN(CC(C1NCC2=CC3=C(C=N2)OCCO3)F)CCN4C(=O)C=CC5=C4C=C(C=C5)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ-6142;  AZ 6142;  AZ6142;  AZD-9742;  AZD 9742;  AZD9742

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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